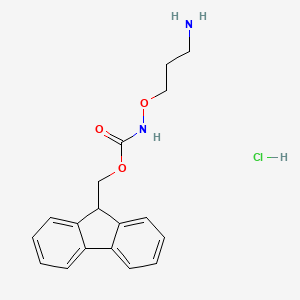

Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

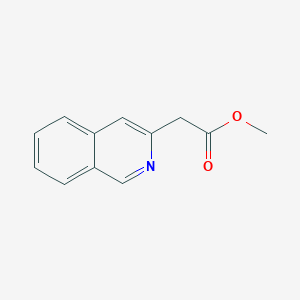

Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2287342-75-8 . It has a molecular weight of 271.26 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15F2NO3/c14-13(15)6-11(7-17)16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is stored at room temperature . and is in the form of an oil .Applications De Recherche Scientifique

Synthesis and Application in Medicinal Chemistry

- Anti-inflammatory and Analgesic Activity : A study focused on the synthesis of pyrrolopyrrole derivatives, including those related to Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, revealed their potential as anti-inflammatory and analgesic agents. Extensive QSAR studies demonstrated correlations between the analgesic and anti-inflammatory potencies of these compounds and the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).

Chemical Synthesis and Reactions

- Ketone Synthesis : The use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been explored for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, suggesting a method for functional group transformation that could be applicable for compounds like this compound (Keumi et al., 1988).

- Oxygenation Studies : Benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes have been synthesized and characterized, exploring their potential in mimicking the diiron(II) center in soluble methane monooxygenase (MMOH), a finding that could have implications for catalysis and enzymatic reaction modeling (Carson & Lippard, 2006).

Material Science and Polymer Chemistry

- Hydrophilic Aliphatic Polyesters : Research into the design, synthesis, and ring-opening polymerization of functional cyclic esters, including derivatives of e-caprolactone, has been conducted. This work contributes to the development of materials with potential biomedical applications, indicating the versatility of pyrrolidine derivatives in polymer science (Trollsås et al., 2000).

Cholinesterase Inhibitors

- Cholinesterase Inhibition : A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, related to this compound, was synthesized and tested for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed moderate inhibitory effects against AChE, with certain derivatives demonstrating activity comparable to rivastigmine, a known cholinesterase inhibitor (Pizova et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO3/c14-13(15)6-11(7-17)16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMBOEZEGTXNTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)